molecular formula C13H18O7 B3049614 2,4,6-Tris(methoxymethoxy)benzaldehyde CAS No. 212265-19-5

2,4,6-Tris(methoxymethoxy)benzaldehyde

Cat. No. B3049614
CAS RN: 212265-19-5
M. Wt: 286.28 g/mol
InChI Key: YYDHPMLWSIYQSQ-UHFFFAOYSA-N
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Description

2,4,6-Tris(methoxymethoxy)benzaldehyde is a chemical compound with the molecular formula C13H18O7 . It has a molecular weight of 286.28 g/mol.


Molecular Structure Analysis

The molecular structure of 2,4,6-Tris(methoxymethoxy)benzaldehyde consists of a benzaldehyde core substituted with three methoxymethoxy groups at the 2, 4, and 6 positions . The exact 3D structure would require more detailed spectroscopic analysis.

Scientific Research Applications

Solid Phase Organic Synthesis

2,4,6-Tris(methoxymethoxy)benzaldehyde has been explored in the context of solid phase organic synthesis. Swayze (1997) investigated benzaldehyde derivatives, including 2,4,6-Tris(methoxymethoxy)benzaldehyde, for use as linkers in solid phase organic synthesis. This research highlighted the potential of these compounds in the synthesis of secondary amines, ureas, sulfonamides, and amides (Swayze, 1997).

Synthesis of Flavanones

Xu, Wang, and Sim (2003) conducted a study involving 2,4,6-Tris(methoxymethoxy)benzaldehyde in the synthesis of flavanones. This research demonstrated the compound's utility in forming chalcones and its subsequent conversion to flavanones, indicating its significance in organic synthesis (Xu, Wang, & Sim, 2003).

Oxidation Studies

Malik, Asghar, and Mansoor (2016) studied the oxidation of various methoxy benzaldehydes, including 2,4,6-trimethoxy benzaldehydes. Their research provides insights into the oxidation mechanisms and kinetics, contributing to a deeper understanding of the chemical properties of 2,4,6-Tris(methoxymethoxy)benzaldehyde (Malik, Asghar, & Mansoor, 2016).

Catalytic Synthesis

Kühl et al. (2007) explored the enzyme-catalyzed asymmetric C–C-bond formation using benzaldehyde derivatives, including 2,4,6-Tris(methoxymethoxy)benzaldehyde. This research is significant for understanding the compound's role in catalytic synthesis processes (Kühl et al., 2007).

Crystallography

Hashim et al. (2011) investigated the crystal structure of a compound derived from the reaction of 2,4,6-Tris(methoxymethoxy)benzaldehyde. This study contributes to the understanding of the molecular structure and properties of compounds formed from this benzaldehyde derivative (Hashim et al., 2011).

Safety and Hazards

The safety data for 2,4,6-Tris(methoxymethoxy)benzaldehyde indicates that it may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2,4,6-tris(methoxymethoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O7/c1-15-7-18-10-4-12(19-8-16-2)11(6-14)13(5-10)20-9-17-3/h4-6H,7-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYDHPMLWSIYQSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC(=C(C(=C1)OCOC)C=O)OCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30440859
Record name Benzaldehyde, 2,4,6-tris(methoxymethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Tris(methoxymethoxy)benzaldehyde

CAS RN

212265-19-5
Record name Benzaldehyde, 2,4,6-tris(methoxymethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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